N-Propylcyclopropanecarbohydrazide
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Overview
Description
N-Propylcyclopropanecarbohydrazide is an organic compound characterized by the presence of a cyclopropane ring attached to a carbohydrazide group with an N-propyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for N-Propylcyclopropanecarbohydrazide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Propylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted hydrazides.
Scientific Research Applications
N-Propylcyclopropanecarbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Propylcyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Cyclopropanecarbohydrazide: Lacks the N-propyl group but shares the cyclopropane and carbohydrazide moieties.
N-Methylcyclopropanecarbohydrazide: Similar structure with a methyl group instead of a propyl group.
N-Ethylcyclopropanecarbohydrazide: Contains an ethyl group in place of the propyl group.
Uniqueness: N-Propylcyclopropanecarbohydrazide is unique due to the presence of the N-propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its similar compounds .
Properties
IUPAC Name |
N-propylcyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-5-9(8)7(10)6-3-4-6/h6H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFMLRNLMXUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187886-76-5 |
Source
|
Record name | N-propylcyclopropanecarbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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